An In-depth Technical Guide to 4-Methylbenzamide: Chemical Properties and Structure Elucidation
An In-depth Technical Guide to 4-Methylbenzamide: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzamide, also known as p-toluamide, is an organic compound with significant applications in chemical synthesis and potential pharmacological relevance. It serves as a key intermediate in the production of various chemicals and has been investigated for its biological activities, including its role as a p38 kinase inhibitor.[1] This technical guide provides a comprehensive overview of the chemical properties of 4-Methylbenzamide and the methodologies employed for its structure elucidation, tailored for professionals in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Methylbenzamide is fundamental for its application in scientific research and drug development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [1][2][3][4][5] |
| Molecular Weight | 135.16 g/mol | [1][2][5] |
| CAS Number | 619-55-6 | [1][5] |
| Melting Point | 159-163 °C | [1][2][4][6][7][8] |
| Boiling Point | 270.4 ± 19.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Appearance | White solid | [9] |
| LogP | 1.20 | [2] |
Solubility Profile
The solubility of 4-Methylbenzamide in various solvents is a critical parameter for its handling, reaction setup, and formulation.
| Solvent | Solubility | Source |
| Water | Sparingly soluble | [3] |
| Diethyl Ether | Very soluble | [3] |
| Ethanol | Very soluble | [3] |
| Benzene | Sparingly soluble | [3] |
| Chloroform | Sparingly soluble | [3] |
| Trifluoroacetic acid | Soluble | [3] |
Structure Elucidation
The definitive identification and confirmation of the chemical structure of 4-Methylbenzamide are accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.
Spectroscopic Data
| Technique | Key Observations | Source |
| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons, and amide protons. | [10][11][12][13] |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons, and the carbonyl carbon. | [10][11] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amide, C=O stretching of the carbonyl group, and aromatic C-H stretching. | [5][11][14][15][16] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [10][11][17] |
A logical workflow for the comprehensive analysis and structure elucidation of 4-Methylbenzamide is depicted below. This diagram illustrates the sequential process from initial synthesis or acquisition to final structural confirmation.
Caption: General workflow for the synthesis, purification, and structural elucidation of 4-Methylbenzamide.
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of 4-Methylbenzamide. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: A small amount of purified 4-Methylbenzamide is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[13]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.[12]
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to assign the protons and carbons to their respective positions in the molecule.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[11][16] For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of functional groups, such as the N-H and C=O bonds of the amide group.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.[10]
-
Ionization Method: Electron Ionization (EI) is a common method.[17]
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
-
Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides additional structural information by showing how the molecule breaks apart under the experimental conditions.
Biological Activity and Potential Applications
4-Methylbenzamide has been identified as an inhibitor of p38 kinase, a key enzyme in cellular signaling pathways involved in inflammation and stress responses.[1] This inhibitory activity suggests its potential as a starting point for the development of novel therapeutic agents.
The diagram below illustrates a simplified representation of a signaling pathway that could be inhibited by a compound like 4-Methylbenzamide.
Caption: Inhibition of the p38 kinase signaling pathway by 4-Methylbenzamide.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, solubility, and structural elucidation of 4-Methylbenzamide. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. The combination of tabulated data, detailed methodologies, and visual workflows aims to facilitate a comprehensive understanding of this important chemical entity.
References
- 1. 4-Methylbenzamide | 619-55-6 | FM71336 | Biosynth [biosynth.com]
- 2. 4-Methylbenzamide | CAS#:619-55-6 | Chemsrc [chemsrc.com]
- 3. p-toluamide [chemister.ru]
- 4. 4-methylbenzamide [stenutz.eu]
- 5. Benzamide, 4-methyl- [webbook.nist.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4-Methylbenzamide [chembk.com]
- 8. 4-Methylbenzamide, CAS No. 619-55-6 - iChemical [ichemical.com]
- 9. Benzamide - Wikipedia [en.wikipedia.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Methylbenzamide | C8H9NO | CID 69274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzamide, 4-methyl- [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. Benzamide, 4-methyl- [webbook.nist.gov]

